N-allyl-2-[(phenylsulfonyl)anilino]acetamide
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Overview
Description
N-allyl-2-[(phenylsulfonyl)anilino]acetamide is a chemical compound with the molecular formula C17H18N2O3S and a molecular weight of 330.4 g/mol. This compound is characterized by the presence of an allyl group, a phenylsulfonyl group, and an anilino group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-allyl-2-[(phenylsulfonyl)anilino]acetamide typically involves the reaction of aniline derivatives with allyl halides in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-allyl-2-[(phenylsulfonyl)anilino]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl group or the phenylsulfonyl group is replaced by other functional groups. .
Scientific Research Applications
N-allyl-2-[(phenylsulfonyl)anilino]acetamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-allyl-2-[(phenylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The allyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
N-allyl-2-[(phenylsulfonyl)anilino]acetamide can be compared with other similar compounds, such as:
N-allyl-2-(phenylsulfonyl)aniline: This compound lacks the acetamide group, which may affect its reactivity and biological activity.
N-allyl-2-(phenylsulfonyl)acetamide: This compound lacks the anilino group, which may influence its chemical properties and applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-13-18-17(20)14-19(15-9-5-3-6-10-15)23(21,22)16-11-7-4-8-12-16/h2-12H,1,13-14H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUBKRCYSJEABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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